

# Antiviral activity of Ganoderic acid I against specific viruses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ganoderic acid I*

Cat. No.: B15594702

[Get Quote](#)

## A Technical Guide to the Antiviral Activity of Ganoderic Acids

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom *Ganoderma lucidum*, have garnered significant attention for their diverse pharmacological properties. While research into the specific antiviral activity of **Ganoderic acid I** is limited in publicly available literature, extensive studies have been conducted on a range of other ganoderic acids, revealing their potential as potent antiviral agents against several clinically relevant viruses. This technical guide provides a comprehensive overview of the documented antiviral activities of various ganoderic acids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to determine their effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Activity Against Hepatitis B Virus (HBV)

Ganoderic acids have demonstrated significant inhibitory effects on Hepatitis B virus replication in both *in vitro* and *in vivo* models. The primary mechanism appears to be the suppression of viral protein expression and replication.

## Quantitative Data: HBV Inhibition

| Compound                 | Concentration | Effect                                     | Cell Line | Source(s)       |
|--------------------------|---------------|--------------------------------------------|-----------|-----------------|
| Ganoderic Acid (General) | 8 µg/mL       | HBsAg production reduced to 20% of control | HepG2215  | [1][2][3][4][5] |
| Ganoderic Acid (General) | 8 µg/mL       | HBeAg production reduced to 44% of control | HepG2215  | [1][2][3][4][5] |

## Mechanism of Action

Studies suggest that ganoderic acids inhibit the replication of HBV within host cells, leading to a significant reduction in the secretion of viral antigens, namely the Hepatitis B surface antigen (HBsAg) and the Hepatitis B e-antigen (HBeAg).[2][5] This inhibition of viral replication also contributes to a hepatoprotective effect, reducing liver injury.[2]

## Experimental Protocols

**In Vitro HBV Replication Assay:** The human hepatoblastoma cell line HepG2215, which stably expresses and replicates HBV, is a standard model for these assays.[5]

- **Cell Culture:** HepG2215 cells are cultured under standard conditions.
- **Treatment:** The cells are treated with the test compound (e.g., Ganoderic acid at 8 µg/mL).
- **Incubation:** The treatment is maintained for a period, typically around 8 days.[1][2][3][4]
- **Analysis:** The culture supernatant is collected, and the levels of HBsAg and HBeAg are quantified using enzyme-linked immunosorbent assay (ELISA). The results are compared to untreated control cells.[5]



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the anti-HBV activity of Ganoderic acid.

## Activity Against Human Immunodeficiency Virus (HIV)

Several ganoderic acids have been identified as inhibitors of HIV-1 protease (PR), a critical enzyme for viral maturation and replication.[\[6\]](#)[\[7\]](#)[\[8\]](#) By targeting this enzyme, these compounds can effectively suppress the lifecycle of the virus.

### Quantitative Data: HIV-1 Protease Inhibition

| Compound                      | IC <sub>50</sub> (Concentration for 50% Inhibition) | Source(s)                                |
|-------------------------------|-----------------------------------------------------|------------------------------------------|
| Ganoderic Acid B              | 170 µM                                              | <a href="#">[9]</a>                      |
| Ganoderic Acid GS-1           | 58 µM                                               | <a href="#">[10]</a>                     |
| Ganoderic Acid C1, H, α, etc. | 0.17 - 0.23 mM                                      | <a href="#">[8]</a> <a href="#">[11]</a> |

### Mechanism of Action

The primary anti-HIV mechanism for ganoderic acids is the direct inhibition of HIV-1 protease. Molecular docking studies suggest that these triterpenoids can fit into the active site of the protease.[\[7\]](#)[\[12\]](#) For instance, Ganoderic acid B is predicted to form hydrogen bonds with key residues in the active site, such as ILE50, ILE50', ASP29, and ASP30, which are crucial for the enzyme's catalytic function.[\[7\]](#)[\[12\]](#) This binding blocks the protease from cleaving viral polyproteins into their functional components, thus halting the assembly of new, infectious virions.[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 protease by Ganoderic acids prevents viral maturation.

## Experimental Protocols

HIV-1 Protease Inhibition Assay: This is a cell-free, enzymatic assay.

- Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate, and the test compounds (ganoderic acids) are prepared in a suitable buffer.
- Reaction: The enzyme is pre-incubated with various concentrations of the ganoderic acid.
- Substrate Addition: The fluorogenic substrate is added to initiate the reaction.
- Measurement: The fluorescence intensity is measured over time. As the protease cleaves the substrate, fluorescence increases.
- Analysis: The rate of reaction is calculated. The concentration of the ganoderic acid that inhibits the enzyme's activity by 50% ( $IC_{50}$ ) is determined by plotting the reaction rate against the inhibitor concentration.[8]

## Activity Against Influenza Virus

Ganoderic acid TR has been identified as a potent inhibitor of influenza virus neuraminidase (NA), an essential enzyme for the release of new virus particles from infected cells.[\[14\]](#)[\[15\]](#) This mechanism is the same as that of the widely used antiviral drug oseltamivir.

## Quantitative Data: Influenza Neuraminidase Inhibition

| Compound          | Virus Subtype | IC <sub>50</sub> (Concentration for 50% Inhibition) | Source(s)                                                      |
|-------------------|---------------|-----------------------------------------------------|----------------------------------------------------------------|
| Ganoderic Acid TR | H5N1          | 10.9 μM                                             | <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Ganoderic Acid TR | H1N1          | 4.6 μM                                              | <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |

## Mechanism of Action

In silico docking analyses propose that Ganoderic acid TR binds to the highly conserved active site of the neuraminidase enzyme.[\[14\]](#) This binding is stabilized by crucial hydrogen bond interactions with specific amino acid residues, such as Arg292 and/or Glu119.[\[14\]](#) By occupying the active site, Ganoderic acid TR blocks the natural substrate, sialic acid, from binding. This prevents the enzymatic cleavage required for the release of progeny virions from the host cell surface, thereby halting the spread of the infection.[\[13\]](#)[\[14\]](#)

## Experimental Protocols

### In Vitro Neuraminidase Inhibition Assay:

- Enzyme Source: Recombinant neuraminidase from different influenza subtypes (e.g., H1N1, H5N1) is used.
- Compound Preparation: Ganoderic acid TR is serially diluted to a range of concentrations.
- Incubation: The enzyme is pre-incubated with the test compound.
- Reaction Initiation: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.

- Detection: The reaction is stopped, and the fluorescence of the released 4-methylumbelliflone is measured.
- $IC_{50}$  Determination: The concentration of Ganoderic acid TR required to inhibit 50% of the neuraminidase activity is calculated.

## Activity Against Other Viruses

Research has indicated the potential of various ganoderic acids against a broader range of viruses, often through modulation of host cell signaling pathways.

- Sendai Virus (SeV): Ganoderic acid Me (GA-Me) and Ganoderic acid T (GA-T) have been studied for their effects against SeV, often used as a model for RNA viruses like SARS-CoV-2.[17][18] Treatment of SeV-infected cells with GA-Me (54.3  $\mu$ M) led to significant changes in host gene expression.[17] Bioinformatic analysis revealed that multiple signaling pathways, including the mTOR pathway, were significantly correlated with the antiviral activity.[17][19] This suggests an immunomodulatory mechanism, where the compound helps the host cell control the viral infection.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Ganoderic acid T against Sendai virus via mTOR pathway.

- Herpes Simplex Virus (HSV): While much of the anti-herpetic research on *Ganoderma lucidum* has focused on polysaccharides, some studies indicate that triterpenoids also contribute to the antiviral effect.<sup>[2]</sup> However, specific quantitative data (EC<sub>50</sub> or IC<sub>50</sub>) for individual ganoderic acids against HSV-1 or HSV-2 are not well-documented in the available literature. Research on acidic protein-bound polysaccharides from the same fungus showed EC<sub>50</sub> values of 300-520 µg/ml and mechanisms involving the inhibition of viral attachment and penetration.<sup>[20][21]</sup>
- SARS-CoV-2: In silico studies have explored the potential of ganoderic acids, including Ganoderic acid C1, as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.<sup>[22]</sup> These computational models suggest that ganoderic acids could be promising candidates for further investigation, but experimental in vitro or in vivo data confirming this specific activity is still emerging.<sup>[23][24]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gd100.net [gd100.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-hepatitis B activities of ganoderic acid from *Ganoderma lucidum* | Semantic Scholar [semanticscholar.org]
- 4. Anti-hepatitis B activities of ganoderic acid from *Ganoderma lucidum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hepatitis B activities of ganoderic acid from *Ganoderma lucidum* - ProQuest [proquest.com]
- 6. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and neuro-protective activity of *Ganoderma lucidum*: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Medicinal Fungi with Antiviral Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of ganoderic acid on HIV related target: molecular docking studies [bioinformation.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. benthamscience.com [benthamscience.com]
- 19. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Possible mode of antiviral activity of acidic protein bound polysaccharide isolated from Ganoderma lucidum on herpes simplex viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiherpetic activities of various protein bound polysaccharides isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mushroom-derived bioactive compounds potentially serve as the inhibitors of SARS-CoV-2 main protease: An in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Antiviral activity of Ganoderic acid I against specific viruses]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15594702#antiviral-activity-of-ganoderic-acid-i-against-specific-viruses>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)